Ethyl 4-ethyl-3-methyl-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 4-ethyl-3-methyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom
Mechanism of Action
Target of Action
It’s worth noting that pyrrole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that pyrrole derivatives interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Given the wide range of biological activities exhibited by pyrrole derivatives, it’s likely that multiple pathways are affected .
Result of Action
Given the wide range of biological activities exhibited by pyrrole derivatives, it’s likely that the compound has diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 4-ethyl-3-methyl-1H-pyrrole-2-carboxylate . For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
Biochemical Analysis
Biochemical Properties
It is known that pyrrole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These properties suggest that Ethyl 4-ethyl-3-methyl-1H-pyrrole-2-carboxylate may interact with a variety of enzymes, proteins, and other biomolecules, but specific interactions have not been reported .
Cellular Effects
Given the broad range of biological activities exhibited by pyrrole derivatives, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that its effects at the molecular level involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-ethyl-3-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction proceeds via esterification, where the carboxylic acid group reacts with ethanol to form the ester. The reaction conditions generally include refluxing the mixture to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-ethyl-3-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups such as alcohols, halides, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-ethyl-3-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Comparison with Similar Compounds
Ethyl 4-ethyl-3-methyl-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-methyl-1H-pyrrole-2-carboxylate: Lacks the ethyl substituent, which can affect its chemical reactivity and biological activity.
Ethyl 3-methyl-1H-pyrrole-2-carboxylate: Lacks the ethyl substituent at the 4-position, leading to different chemical properties.
Ethyl 4-ethyl-1H-pyrrole-2-carboxylate: Lacks the methyl substituent, which can influence its overall chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
ethyl 4-ethyl-3-methyl-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-4-8-6-11-9(7(8)3)10(12)13-5-2/h6,11H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVOLGXNSYCRON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC(=C1C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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